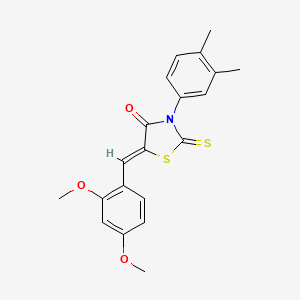

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-(2,4-Dimethoxybenzyliden)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-on: ist eine synthetische organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (5Z)-5-(2,4-Dimethoxybenzyliden)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation von 2,4-Dimethoxybenzaldehyd mit 3,4-Dimethylphenylthioharnstoff in Gegenwart einer Base wie Natriumhydroxid unter Rückflussbedingungen. Die Reaktion verläuft über die Bildung einer Zwischenstufe, einer Schiff-Base, die zu einem Thiazolidinon-Ring cyclisiert.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde eine großtechnische Synthese wahrscheinlich eine Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiazolidinon-Ring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Thiazolidinon-Ring abzielen, wodurch diese in eine Hydroxylgruppe umgewandelt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Hydroxyl-Derivate.

Substitution: Halogenierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung neuer Thiazolidinon-Derivate mit verbesserten biologischen Aktivitäten.

Biologie: In der biologischen Forschung wird (5Z)-5-(2,4-Dimethoxybenzyliden)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-on auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht. Es hat eine vielversprechende Aktivität gegen verschiedene Bakterienstämme und Krebszelllinien gezeigt.

Medizin: Die entzündungshemmenden und krebshemmenden Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Medikamentenentwicklung. Forscher untersuchen ihr Potenzial als therapeutisches Mittel zur Behandlung von Infektionen, entzündlichen Erkrankungen und Krebs.

Industrie: Im Industriesektor kann die Verbindung als Vorläufer für die Synthese anderer biologisch aktiver Moleküle verwendet werden, was zur Entwicklung neuer Pharmazeutika und Agrochemikalien beiträgt.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(2,4-Dimethoxybenzyliden)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann wichtige Enzyme und Signalwege hemmen, die am mikrobiellen Wachstum, der Entzündung und der Krebsentstehung beteiligt sind. So kann sie beispielsweise die bakterielle Zellwandsynthese hemmen oder die Signalwege von Krebszellen stören, was zu Zelltod führt.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit key enzymes and signaling pathways involved in microbial growth, inflammation, and cancer progression. For example, it may inhibit bacterial cell wall synthesis or disrupt cancer cell signaling pathways, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Thiazolidindione: Diese Verbindungen, wie Pioglitazon und Rosiglitazon, sind für ihre antidiabetischen Eigenschaften bekannt.

Thiazolidinone: Andere Thiazolidinon-Derivate mit unterschiedlichen Substituenten wurden auf ihre antimikrobiellen und krebshemmenden Aktivitäten untersucht.

Einzigartigkeit: Was (5Z)-5-(2,4-Dimethoxybenzyliden)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-on auszeichnet, ist seine spezifische Kombination von Substituenten, die seine biologische Aktivität und Selektivität verbessern kann.

Eigenschaften

Molekularformel |

C20H19NO3S2 |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H19NO3S2/c1-12-5-7-15(9-13(12)2)21-19(22)18(26-20(21)25)10-14-6-8-16(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10- |

InChI-Schlüssel |

LOOZYHREACRICV-ZDLGFXPLSA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11079272.png)

![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11079277.png)

![N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11079287.png)

![1-benzyl-5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11079294.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B11079295.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079297.png)

![2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol](/img/structure/B11079300.png)

![1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11079307.png)

![(5E)-5-benzylidene-3-(4-bromophenyl)-7-phenyl-5H-imidazo[2,1-c][1,2,4]triazol-6(7H)-one](/img/structure/B11079308.png)

![2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079322.png)

![3-Hydroxy-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11079332.png)